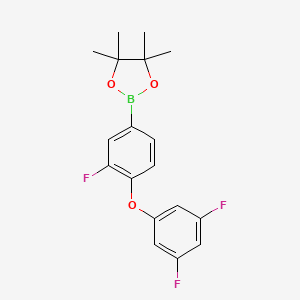![molecular formula C27H30NOP B12497911 (4S)-2-[1-[2-(Diphenylphosphino)phenyl]-1-methylethyl]-4,5-dihydro-4-(1-methylethyl)oxazole](/img/structure/B12497911.png)
(4S)-2-[1-[2-(Diphenylphosphino)phenyl]-1-methylethyl]-4,5-dihydro-4-(1-methylethyl)oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{2-[2-(diphenylphosphanyl)phenyl]propan-2-yl}-4-isopropyl-4,5-dihydro-1,3-oxazole is a chiral, bidentate ligand derived from the amino alcohol valinol. It belongs to a broader class of phosphinooxazolines ligands and has found application in asymmetric catalysis . This compound is notable for its ability to form stable complexes with various metals, making it valuable in catalytic processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[2-(diphenylphosphanyl)phenyl]propan-2-yl}-4-isopropyl-4,5-dihydro-1,3-oxazole typically involves the following steps :
Formation of the Phosphine Moiety: This step involves the reaction between 2-bromobenzonitrile and chlorodiphenylphosphine.
Formation of the Oxazoline Ring: The oxazoline ring is formed in a Witte Seeliger reaction.
Complex Formation: The resulting product is an air-stable zinc complex, which must be treated with bipyridine to obtain the free ligand.
The synthesis is performed under an inert atmosphere (argon or nitrogen) to avoid contact with air, although the final product is not air-sensitive.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
化学反応の分析
Types of Reactions
2-{2-[2-(diphenylphosphanyl)phenyl]propan-2-yl}-4-isopropyl-4,5-dihydro-1,3-oxazole undergoes various types of reactions, including:
Oxidation: The phosphine moiety can be oxidized to form phosphine oxides.
Substitution: The compound can participate in substitution reactions, particularly involving the phosphine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under mild conditions.
Major Products
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphine derivatives.
科学的研究の応用
2-{2-[2-(diphenylphosphanyl)phenyl]propan-2-yl}-4-isopropyl-4,5-dihydro-1,3-oxazole has several scientific research applications :
Chemistry: It is widely used in asymmetric catalysis, particularly in the hydrogenation of olefins.
Biology: The compound’s ability to form stable complexes with metals makes it useful in studying metalloenzymes and other metal-dependent biological processes.
Industry: It is used in the production of fine chemicals and in various catalytic processes.
作用機序
The mechanism of action of 2-{2-[2-(diphenylphosphanyl)phenyl]propan-2-yl}-4-isopropyl-4,5-dihydro-1,3-oxazole involves its ability to form stable complexes with transition metals . These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, hydroformylation, and cross-coupling. The phosphine and oxazoline groups coordinate to the metal center, stabilizing the transition state and enhancing the reaction rate.
類似化合物との比較
Similar Compounds
- 1,3-Bis(diphenylphosphino)propane (DPPP)
- 1,2-Bis(diphenylphosphino)benzene (DPPB)
- 2-(2-(4-Bromophenyl)propan-2-yl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole
Uniqueness
2-{2-[2-(diphenylphosphanyl)phenyl]propan-2-yl}-4-isopropyl-4,5-dihydro-1,3-oxazole is unique due to its chiral nature and its ability to form highly stable complexes with metals. This stability and chiral induction make it particularly valuable in asymmetric catalysis, where it can produce enantiomerically pure products with high efficiency.
特性
分子式 |
C27H30NOP |
|---|---|
分子量 |
415.5 g/mol |
IUPAC名 |
diphenyl-[2-[2-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)propan-2-yl]phenyl]phosphane |
InChI |
InChI=1S/C27H30NOP/c1-20(2)24-19-29-26(28-24)27(3,4)23-17-11-12-18-25(23)30(21-13-7-5-8-14-21)22-15-9-6-10-16-22/h5-18,20,24H,19H2,1-4H3 |
InChIキー |
IXFGFYRYWCQJAT-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1COC(=N1)C(C)(C)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



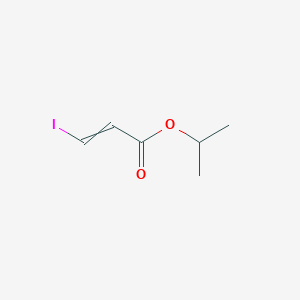
![Ethyl 4-(4-ethylpiperazin-1-yl)-3-[(phenylacetyl)amino]benzoate](/img/structure/B12497852.png)

![5-[1-(Cyclohexylmethyl)-6-(3-methylmorpholin-4-yl)-1,3-benzodiazol-2-yl]-3-methyl-1,2-benzoxazole](/img/structure/B12497867.png)
![Methyl 3-amino-4-[(2,4-dimethylphenyl)sulfonyl]-5-(piperidin-1-yl)thiophene-2-carboxylate](/img/structure/B12497871.png)
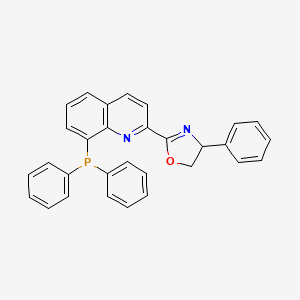
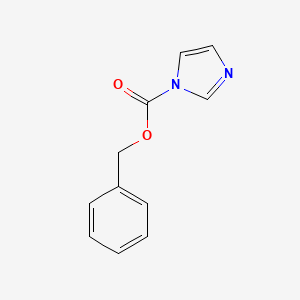
![Methyl 5-{[4-(diethylamino)benzyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12497888.png)
![5-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-2-(piperidin-1-yl)pyridine](/img/structure/B12497889.png)
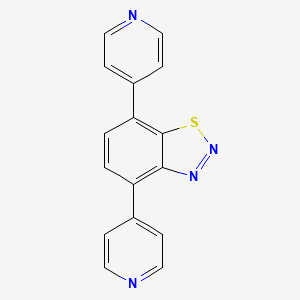

![2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}-1-[(3s,5s,7s)-tricyclo[3.3.1.1~3,7~]dec-1-yl]ethanone](/img/structure/B12497902.png)
